3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester
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Overview
Description
3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester is a synthetic organic compound commonly used in various chemical and pharmaceutical applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions to ensure the efficient formation of the Boc-protected amine .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc-protected amine group can undergo substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester involves the interaction of its functional groups with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing for subsequent reactions with other molecules. This selective deprotection is crucial for its use in multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)methyl-3-methylbenzoic acid
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific structure, which includes a pyrrolidine ring and a Boc-protected amine group. This unique structure allows for selective reactions and applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-8-12(9(15)17-4)5-6-13-7-12/h13H,5-8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNIQRNOMDFDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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